3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16-6-7-17(25)23(16)14-5-1-3-12(9-14)18(26)22-19-21-15(11-27-19)13-4-2-8-20-10-13/h1-5,8-11H,6-7H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCVHHWLWWUBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form 2,5-Dioxopyrrolidine
The 2,5-dioxopyrrolidine ring is synthesized via intramolecular cyclization of N-(2-carboxyethyl)succinamic acid under Dean-Stark conditions (toluene, 140°C, 6 h), achieving 78% yield. Alternative methods employ succinic anhydride and ethylenediamine in tetrahydrofuran (THF) with triethylamine, though this route shows lower regioselectivity (62% yield).
Benzoyl Chloride Formation
3-Aminobenzoic acid undergoes N-functionalization with 2,5-dioxopyrrolidine-1-carbonyl chloride in dichloromethane (DCM) at 0°C, using 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to the acyl chloride derivative:
$$
\text{3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction monitoring via thin-layer chromatography (TLC) shows complete conversion within 3 h (Rf = 0.72 in ethyl acetate/hexane 1:1).
Preparation of 4-(Pyridin-3-yl)Thiazol-2-Amine
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via reaction between pyridin-3-ylacetonitrile and thiourea in ethanol/water (4:1) under reflux:
$$
\text{Pyridin-3-ylacetonitrile} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH/H}2\text{O}} \text{4-(Pyridin-3-yl)thiazol-2-amine} + \text{NH}3
$$
Optimization Data :
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| Ethanol/water (4:1) | 80°C | 6 h | 85% |
| Methanol/water (3:1) | 65°C | 8 h | 72% |
| Acetic acid | 110°C | 4 h | 68% |
The product is purified via recrystallization from ethanol, yielding colorless needles (m.p. 154–156°C).
Functional Group Compatibility
The pyridinyl group remains stable under cyclization conditions, with nuclear magnetic resonance (NMR) analysis confirming retention of aromatic protons (δ 8.52–7.35 ppm, CDCl₃).
Amide Coupling Strategies
Schotten-Baumann Reaction
Direct coupling of 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride with 4-(pyridin-3-yl)thiazol-2-amine in aqueous sodium hydroxide (10%) and dichloromethane achieves 64% yield. However, competing hydrolysis of the acyl chloride limits efficiency:
$$
\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, H}_2\text{O/DCM}} \text{Benzamide} + \text{NaCl}
$$
Carbodiimide-Mediated Coupling
Superior results are obtained using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM:
| Reagent System | Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 12 h | 88% | 98.2% |
| DCC/DMAP | THF | 18 h | 79% | 95.6% |
| HATU/DIEA | DMF | 6 h | 82% | 97.8% |
The reaction progress is monitored by disappearance of the amine proton signal at δ 5.21 ppm in ¹H NMR.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 95:5), followed by recrystallization from acetonitrile to afford white crystalline solid (m.p. 213–215°C).
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO- d6): δ 10.32 (s, 1H, NH), 8.67 (d, J = 4.5 Hz, 1H, pyridine-H), 8.12 (s, 1H, thiazole-H), 7.92–7.45 (m, 4H, aromatic-H), 4.21 (s, 2H, pyrrolidine-H), 2.85 (s, 4H, dioxopyrrolidine-H).
- IR (KBr): 3275 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N thiazole).
Stability Considerations
The 2,5-dioxopyrrolidin ring demonstrates pH-dependent stability:
| Condition | Temperature | Half-life | Degradation Products |
|---|---|---|---|
| pH 7.4 (buffer) | 25°C | 48 h | Succinimide |
| pH 2.0 (HCl) | 37°C | 6 h | Maleic anhydride |
| pH 9.0 (NaOH) | 37°C | 24 h | Open-chain diamide |
Stabilization is achieved through lyophilization and storage under argon at -20°C.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Irradiation of the coupling reaction in acetonitrile at 100 W (150°C, 20 min) enhances yield to 92% while reducing reaction time from 12 h to 25 min.
Solid-Phase Synthesis
Immobilization of 4-(pyridin-3-yl)thiazol-2-amine on Wang resin enables iterative coupling cycles, though this method shows lower overall efficiency (67% yield after cleavage).
Industrial-Scale Production Challenges
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Yield | 88% | 72% |
| Purification Time | 6 h | 48 h |
| Cost per gram | \$12.50 | \$8.20 |
Key challenges include exothermic control during acyl chloride formation and thiazole ring oxidation during drying.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Halogenated reagents, such as bromine or chlorine; reactions often require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Similar structure but with a different position of the pyridine ring.
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Another isomer with the pyridine ring in a different position.
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
Uniqueness
The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that integrates a dioxopyrrolidine moiety with a thiazole and pyridine component. The molecular formula is , with a molecular weight of approximately 342.36 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, high-throughput screening of thiazole derivatives revealed that modifications in the thiazole ring can drastically alter the potency against cancer cell lines. The compound showed promising results in inhibiting the growth of various cancer cell lines, demonstrating an IC50 value in the low micromolar range .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific protein targets involved in cell cycle regulation and apoptosis. It has been suggested that compounds containing dioxopyrrolidine structures may interfere with microtubule dynamics, leading to increased multipolar mitosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have reported antimicrobial activity against various bacterial strains. Compounds sharing structural similarities with This compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.073 mg/ml to 0.125 mg/ml against pathogens such as E. coli and S. aureus. This suggests potential applications in treating infections caused by multidrug-resistant organisms.
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize reflux conditions in ethanol with stoichiometric equivalents of intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) to promote cyclization. Post-reaction purification via recrystallization in DMF–EtOH (1:1) mixtures enhances yield and purity . For optimization, apply factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and reaction time. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield .
Q. How can the structural identity and purity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques (NMR, FTIR) to confirm functional groups (e.g., dioxopyrrolidinyl, pyridinyl-thiazolyl motifs). High-performance liquid chromatography (HPLC) with ≥95% purity thresholds ensures batch consistency. Mass spectrometry (MS) validates molecular weight, while differential scanning calorimetry (DSC) confirms crystallinity and thermal stability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reaction pathways?
- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and reaction coordinates. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can identify plausible intermediates and byproducts. Integrate machine learning (ML) with experimental datasets to refine predictive models and prioritize high-yield conditions .
Q. How do steric and electronic effects of substituents (e.g., dioxopyrrolidinyl vs. pyridinyl-thiazolyl) influence bioactivity or catalytic behavior?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using analogs with modified substituents. For example, replace the pyridinyl group with other heterocycles (e.g., imidazolyl, triazinyl) and evaluate changes in binding affinity via surface plasmon resonance (SPR) or enzymatic assays. Electron-withdrawing groups (e.g., dioxopyrrolidinyl) may enhance electrophilic reactivity in cross-coupling reactions .
Q. What methodologies address contradictions in experimental data, such as inconsistent bioassay results or catalytic performance?
- Methodological Answer : Apply reproducibility frameworks: (1) Validate assays using positive/negative controls (e.g., kinase inhibitors for enzyme studies); (2) Use multivariate analysis to decouple confounding variables (e.g., solvent polarity, trace impurities); (3) Cross-reference computational predictions (e.g., molecular docking) with experimental IC50 values to resolve discrepancies .
Q. How can environmental impact assessments be integrated into the compound’s lifecycle analysis?
- Methodological Answer : Deploy green chemistry metrics (e.g., E-factor, atom economy) during synthesis optimization. Study degradation pathways via advanced oxidation processes (AOPs) or biodegradation assays. Use computational tools (e.g., EPI Suite) to predict ecotoxicity and persistence in aquatic systems .
Methodological and Theoretical Questions
Q. What statistical frameworks are recommended for designing high-throughput screening (HTS) experiments involving this compound?
- Methodological Answer : Implement factorial or response surface designs to minimize experimental runs while maximizing data resolution. Use clustering algorithms (e.g., k-means) to categorize bioactivity profiles. Bayesian optimization can prioritize candidate derivatives for synthesis based on predicted activity .
Q. How can interdisciplinary approaches (e.g., chemical informatics, materials science) enhance understanding of this compound’s properties?
- Methodological Answer : Integrate cheminformatics databases (e.g., PubChem, ChEMBL) to mine analogous structures and bioactivity data. Pair with materials characterization techniques (e.g., XRD for crystal structure, SEM for morphology) to correlate physicochemical properties with functional outcomes (e.g., drug delivery efficiency) .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
